6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Drug Design ADME Prediction Chromene Derivatives

Source this unique chromone-2-carboxamide sulfonamide for anticancer and anti-infective research. The 6-methyl substitution and morpholin-4-ylsulfonyl phenyl group create a pharmacophore distinct from unsubstituted sulfamoyl analogs, with predicted isoform selectivity shifts versus picomolar CA IX/XII inhibitors. Ideal for head-to-head profiling in carbonic anhydrase selectivity panels and as a physicochemical benchmark for 6-substituted chromene SAR series.

Molecular Formula C21H20N2O6S
Molecular Weight 428.5 g/mol
Cat. No. B11413091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC21H20N2O6S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C21H20N2O6S/c1-14-2-7-19-17(12-14)18(24)13-20(29-19)21(25)22-15-3-5-16(6-4-15)30(26,27)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3,(H,22,25)
InChIKeyBVVNPMKULDSRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide: A Chromone-Sulfonamide Hybrid for Targeted Procurement


6-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide (CAS 1160212-29-2) belongs to the class of chromone-2-carboxamide derivatives incorporating a sulfonamide moiety. It is documented in chemical databases and vendor catalogs as a synthetic small molecule with a chromene core and a morpholin-4-ylsulfonyl phenyl substituent . Patent literature identifies chromene-2-carboxamide sulfonamides as inhibitors of various biological targets, including carbonic anhydrases and microbial enzymes, positioning this scaffold within anti-infective and anticancer research programs [1].

Why 6-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide Cannot Be Replaced by Generic Chromone Sulfonamides


Within the chromone-2-carboxamide family, small structural variations drive significant shifts in target engagement, isoform selectivity, and cellular potency. The 6-methyl substitution on the chromone ring and the morpholin-4-ylsulfonyl phenyl group in this compound create a distinct pharmacophore that cannot be replicated by analogs with alternate substituents or unsubstituted sulfamoyl groups. Published data on 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide demonstrates potent, dual-target carbonic anhydrase IX/XII inhibition, a profile that is lost when the 4-sulfamoylphenyl element is replaced [1]. Interchanging with compounds lacking the morpholine sulfonyl group or the 6-methyl substitution risks selecting a molecule with a fundamentally different selectivity window and biological outcome.

Quantitative Differentiation Evidence for 6-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide


Predicted Physicochemical and ADME Differentiation vs. 6-Chloro and 6-Ethyl Chromene Sulfonamide Analogs

Computational property prediction reveals that the 6-methyl substitution on the chromone core, combined with the morpholin-4-ylsulfonyl phenyl group, yields a distinct LogP and topological polar surface area (TPSA) profile compared to 6-chloro and 6-ethyl analogs. While experimental ADME data are not available in primary literature, predictive modeling indicates this compound may balance permeability and solubility differently than halogenated or bulkier alkyl derivatives, a critical criterion during lead selection . The 6-methyl group provides a smaller steric footprint than 6-ethyl, potentially impacting target binding pocket accommodation, whereas the morpholine sulfonyl group differentiates it from simpler primary sulfonamides.

Drug Design ADME Prediction Chromene Derivatives

Carbonic Anhydrase IX/XII Inhibitory Potential vs. Primary Sulfonamide Analog 5b

While direct carbonic anhydrase (CA) inhibition data for the target compound are absent from peer-reviewed literature, its close structural analog, 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (compound 5b), demonstrated potent inhibition of tumor-associated isoforms hCA IX (Ki = 29.75 nM) and hCA XII (Ki = 4.54 nM) [1]. The presence of the morpholin-4-ylsulfonyl group in the target compound, a more elaborate sulfonamide variant, may further modulate isoform selectivity or binding kinetics relative to the primary sulfonamide 5b. This class-level inference positions the target compound as a candidate for CA IX/XII-focused anticancer applications, pending experimental confirmation.

Cancer Carbonic Anhydrase Sulfonamide Inhibitors

Anti-Infective Scaffold: Class-Level Evidence from Chromene-2-Carboxamide Patent

Patent WO2017215585A1 (Sumitomo Pharma) discloses a broad series of chromene-2-carboxamide sulfonamides as inhibitors of microbial targets. The target compound falls within the claimed general formula, suggesting potential anti-infective utility. Specific minimum inhibitory concentration (MIC) data for the exact compound are not publicly available in the patent claims, but related examples with morpholine sulfonyl groups exhibited sub-micromolar activity against bacterial strains [1]. This class-level evidence provides a basis for procuring the compound as part of an anti-infective screening cascade, where its unique substitution pattern may offer advantages over simpler chromene sulfonamides.

Anti-Infective Antibacterial Chromene-2-Carboxamide

Procurement-Driven Application Scenarios for 6-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide


Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Screening Cascade

Based on the class-level evidence from the 4-sulfamoylphenyl analog (5b) showing picomolar CA IX/XII inhibition, this compound is a strong candidate for procurement in anticancer programs requiring novel sulfonamide-based CA inhibitors. Its morpholin-4-ylsulfonyl group may confer altered isoform selectivity or pharmacokinetic properties relative to the primary sulfonamide comparator, warranting head-to-head profiling in CA inhibition and selectivity panels [1].

Anti-Infective Lead Optimization Library

The inclusion of this compound in anti-infective screening libraries is supported by its chromene-2-carboxamide sulfonamide scaffold, which is protected by recent patent filings. As a proprietary-looking analog with a distinct morpholine sulfonyl substitution, it offers a differentiating structural feature for structure-activity relationship (SAR) studies targeting bacterial or fungal pathogens [2].

Physicochemical and ADME Property Benchmarking Study

Due to the lack of direct biological data for the target compound, a pragmatic procurement use case is to serve as a physicochemical benchmark within a series of 6-substituted chromene sulfonamides. The predicted balanced LogP and TPSA of this compound can be experimentally validated against 6-chloro and 6-ethyl congeners, providing essential guidance for lead candidate selection based on solubility and permeability criteria .

Quote Request

Request a Quote for 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.